N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]glycine
Description
Properties
IUPAC Name |
2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-13-5-14(2)7-15(3,6-13)10-16(8-13,9-14)12(20)17-4-11(18)19/h4-10H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAADLZTZNMDVDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NCC(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]glycine typically involves the functionalization of adamantane derivatives. One common method is the alkylation of adamantane with glycine derivatives under specific conditions. The reaction often requires the use of strong bases and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidiabetic and Antidementia Properties
Adamantane derivatives have been extensively studied for their therapeutic potential. For instance, the adamantane scaffold has been utilized in the development of drugs such as memantine, which is used for Alzheimer's disease treatment. The bulky adamantyl group enhances the pharmacokinetic properties of compounds, allowing for improved receptor binding and activity against various diseases .
1.2 Antiviral Activity
Research indicates that compounds featuring the adamantane structure exhibit antiviral properties. Specifically, derivatives have been investigated as potential inhibitors of viral proteases, contributing to the development of antiviral therapies . The incorporation of N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]glycine into drug candidates may enhance their efficacy against viral infections.
Catalytic Applications
2.1 Catalysis in Organic Synthesis
This compound can serve as a ligand in various catalytic reactions. Its bulky adamantyl group can stabilize transition states in metal-catalyzed reactions, improving yields and selectivity. For example, palladium-catalyzed C–N coupling reactions have shown enhanced efficiency with adamantane-based ligands .
Table 1: Summary of Catalytic Reactions Involving Adamantane Derivatives
| Reaction Type | Catalyst Used | Yield (%) | Reference |
|---|---|---|---|
| C–N Coupling | Pd(II) Complex | 70 | |
| Asymmetric Synthesis | Ni-Catalyzed | 68 | |
| Carbonylation | Cu-Catalyzed | 53 |
Material Science Applications
3.1 Development of Functional Materials
The rigidity and stability of the adamantane structure make it an excellent candidate for creating functional materials. Research has indicated that adamantane derivatives can be integrated into polymers to enhance mechanical properties and thermal stability .
3.2 Nanomaterials
The incorporation of this compound into nanomaterials has been explored due to its potential to improve the optical properties of materials used in photonic applications . The unique spatial arrangement provided by the adamantane core allows for distinct interactions at the nanoscale.
Case Studies
4.1 Synthesis of Adamantane-Based Ligands
A study conducted by Bringmann et al. highlighted the synthesis of novel adamantane-based ligands for use in asymmetric catalysis. These ligands demonstrated superior performance in enantioselective reactions compared to traditional ligands due to their steric bulk and electronic properties .
4.2 Drug Development Case Study: Memantine
Memantine's development showcases the successful application of adamantane derivatives in pharmaceuticals. Initially synthesized for its NMDA receptor antagonistic properties, memantine has been repurposed for Alzheimer's treatment due to its favorable side effect profile and efficacy .
Mechanism of Action
The mechanism of action of N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]glycine involves its interaction with specific molecular targets. The adamantane structure provides stability and enhances the compound’s ability to interact with biological molecules. The glycine moiety may facilitate binding to enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Adamantyl Derivatives
Adamantane-containing compounds are widely explored due to their biomimetic properties. Below is a comparative analysis of structurally related derivatives:
Key Observations :
- Substituent Effects : Trimethyl substitution (target compound) increases steric bulk and lipophilicity compared to unsubstituted (e.g., carbothioamide derivatives ) or hydroxy-substituted adamantyl groups (e.g., Boc-3-hydroxy analog ).
- Functional Group Impact : The carbonyl-glycine linkage distinguishes the target compound from carbothioamide derivatives, which exhibit thioamide-based bioactivity .
Carbothioamide vs. Carbonyl-Glycine
N-(1-Adamantyl)carbothioamide derivatives (e.g., from ) demonstrate antimicrobial and hypoglycemic activities, attributed to the thioamide group’s electron-withdrawing properties and sulfur-mediated interactions . In contrast, the carbonyl-glycine moiety in the target compound is more hydrolytically stable and suited for peptide backbone integration .
Peptoid-Peptide Hybrids
highlights glycine derivatives with aryl- or alkoxy-substituted side chains (e.g., N-(methoxy-ethyl)-glycine). These modifications enhance β-catenin TCF interaction inhibition, suggesting that the adamantyl group’s rigidity could similarly optimize target binding in macrocyclic drug candidates .
Physicochemical Properties
| Property | This compound | Fmoc-glycine (TCI America) | Boc-3-Hydroxy-1-adamantyl-D-glycine |
|---|---|---|---|
| Molecular Weight | ~325 g/mol (estimated) | 297.31 g/mol | 325.41 g/mol |
| Melting Point | 141–142.5°C | 176°C | Not reported |
| Solubility | Lipophilic (adamantyl core) | Moderate (polar Fmoc group) | Polar (hydroxy group) |
| Stability | High (steric protection) | Acid-labile | Base-sensitive (Boc group) |
Notes:
Biological Activity
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]glycine, often referred to as an adamantyl derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Adamantane and its derivatives have been extensively studied for their applications in various therapeutic areas, including antiviral and neuroprotective effects. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its adamantyl group, which contributes to its unique pharmacological properties. The compound can be represented structurally as follows:
This molecular structure indicates the presence of a carbonyl group attached to glycine, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research suggests that compounds with adamantyl moieties can interact with G-protein coupled receptors (GPCRs), enzymes such as cholinesterases, and ion channels. These interactions can lead to significant physiological effects.
Key Mechanisms:
- Cholinesterase Inhibition: Similar adamantyl compounds have shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system .
- Receptor Modulation: Adamantyl derivatives are known to act as agonists or antagonists at various GPCRs, influencing signal transduction pathways involved in pain and inflammation .
Pharmacological Studies
Several studies have explored the pharmacological effects of adamantyl derivatives:
- Antiviral Activity: Research indicates that adamantyl compounds exhibit antiviral properties against influenza viruses by interfering with viral replication mechanisms .
- Neuroprotective Effects: Some studies suggest that these compounds may offer neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and inflammation .
Summary of Biological Activities
Case Study 1: Antiviral Efficacy
A study published in The Journal of Organic Chemistry reported that an adamantyl derivative demonstrated significant antiviral activity against influenza A virus. The compound's mechanism involved blocking the M2 ion channel, thereby preventing viral uncoating .
Case Study 2: Neuroprotection in Animal Models
Another investigation into the neuroprotective effects of adamantyl derivatives found that administration in rodent models of Alzheimer's disease led to reduced cognitive decline and lower levels of amyloid-beta plaques. The study highlighted the compound's role in modulating cholinergic signaling pathways .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]glycine, given its adamantane and glycine moieties?
- Methodology : The synthesis of adamantyl-glycine derivatives typically involves coupling reactions between activated adamantane intermediates (e.g., acyl chlorides) and glycine. For example, adamantane carboxylation can be achieved via Friedel-Crafts acylation, followed by coupling with glycine using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF . Protection/deprotection strategies (e.g., Boc groups) may enhance selectivity, as seen in related adamantyl-glycine syntheses .
Q. How can the stability of this compound be assessed under laboratory conditions?
- Methodology : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Monitor degradation via HPLC or LC-MS. Storage recommendations for similar compounds include inert atmospheres (argon), desiccants, and temperatures ≤ –20°C to prevent hydrolysis or oxidation .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodology : Use NMR (¹H/¹³C) to confirm adamantane backbone integrity and glycine coupling. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity analysis via HPLC with UV detection (λ = 210–254 nm) is recommended, referencing retention times against standards .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Methodology : Apply response surface methodology (RSM) or central composite design (CCD) to optimize reaction parameters (e.g., temperature, stoichiometry, catalyst loading). For instance, CCD was used to enhance yields in adamantane-oxoacetic acid synthesis by identifying optimal reaction times and reagent ratios .
Q. What contradictions exist in toxicity data for adamantane derivatives, and how should they inform safety protocols?
- Methodology : While acute toxicity (e.g., rat LD₅₀ >3 g/kg) suggests low risk for related glycine derivatives , adamantane-containing compounds may exhibit unpredictable bioaccumulation or organ-specific toxicity. Preclinical studies should include in vitro cytotoxicity assays (e.g., HepG2 cells) and in vivo subchronic dosing in rodents, with histopathological evaluation .
Q. How does the steric bulk of the 3,5,7-trimethyladamantyl group influence this compound’s reactivity or biological interactions?
- Methodology : Perform molecular docking studies to assess steric hindrance effects on enzyme binding (e.g., cytochrome P450 isoforms). Compare kinetic parameters (Kₘ, Vₘₐₓ) with non-methylated adamantyl analogs using fluorogenic substrates. Computational modeling (DFT) can predict electronic effects on acyl transfer reactions .
Q. What strategies resolve discrepancies in bioactivity data between in vitro and in vivo models for adamantyl-glycine derivatives?
- Methodology : Address low bioavailability by formulating liposomal or PEGylated derivatives. Use metabolic stability assays (e.g., liver microsomes) to identify degradation pathways. Cross-validate findings with isotopic tracing (e.g., ¹⁴C-labeled compound) to track distribution and metabolite formation .
Methodological Notes
- Synthesis : Prioritize regioselective methylation of adamantane precursors to avoid isomer contamination .
- Toxicity Screening : Include Ames tests for mutagenicity and zebrafish embryo models for developmental toxicity, given structural similarities to bioactive adamantane drugs (e.g., rimantadine) .
- Data Reproducibility : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) to mitigate variability in yields or impurity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
